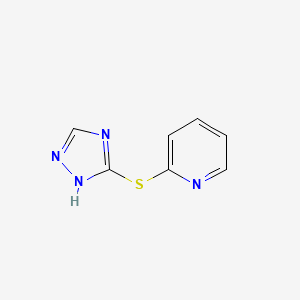
Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)-: is a heterocyclic compound that combines the structural features of pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a triazole thiol under basic conditions. The reaction is usually carried out in polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a valuable candidate for further research in these areas .
Medicine: In medicinal chemistry, Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- derivatives have been investigated for their neuroprotective and anti-inflammatory properties. These compounds have shown promise in the treatment of neurodegenerative diseases and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the formulation of pesticides and the creation of advanced materials .
Mechanism of Action
The mechanism of action of Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation, such as nitric oxide synthase and tumor necrosis factor-alpha. Additionally, it can modulate signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced inflammation and cell death .
Comparison with Similar Compounds
- Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-
- Pyridine, 2-(1H-1,2,3-triazol-5-ylthio)-
- Pyridine, 2-(1H-1,2,4-triazol-5-yl)-
Comparison: Pyridine, 2-(1H-1,2,4-triazol-5-ylthio)- is unique due to the specific positioning of the triazole ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties in terms of binding affinity to biological targets and its overall stability in various chemical reactions .
Properties
CAS No. |
126209-04-9 |
|---|---|
Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine |
InChI |
InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)12-7-9-5-10-11-7/h1-5H,(H,9,10,11) |
InChI Key |
RBQUXCVQQFXMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















